molecular formula C24H34Cl2N6O4 B14322144 Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine CAS No. 110131-46-9

Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine

Cat. No.: B14322144
CAS No.: 110131-46-9
M. Wt: 541.5 g/mol
InChI Key: JWGMEKUYSMDIKL-UHFFFAOYSA-N
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Description

Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine, also known as chlorhexidine diacetate, is a chemical compound widely used for its antiseptic properties. It is commonly found in disinfectants and antiseptics used in healthcare settings to prevent the spread of infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine involves the reaction of 1,6-hexanediamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-chlorophenyl isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Employed in biological studies for its antiseptic properties.

    Medicine: Widely used in antiseptics and disinfectants to prevent infections.

    Industry: Utilized in the production of disinfectants and antiseptic products.

Mechanism of Action

The mechanism of action of acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine involves disrupting the cell membrane of microorganisms. It binds to the negatively charged bacterial cell wall and alters its permeability, leading to cell death. The compound targets various molecular pathways involved in cell membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • Chlorhexidine gluconate
  • Chlorhexidine hydrochloride
  • Chlorhexidine base

Uniqueness

Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine is unique due to its specific chemical structure, which provides potent antiseptic properties. Compared to similar compounds, it has a broader spectrum of activity and is more effective in certain applications.

Properties

CAS No.

110131-46-9

Molecular Formula

C24H34Cl2N6O4

Molecular Weight

541.5 g/mol

IUPAC Name

acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine

InChI

InChI=1S/C20H26Cl2N6.2C2H4O2/c21-15-5-9-17(10-6-15)27-19(23)25-13-3-1-2-4-14-26-20(24)28-18-11-7-16(22)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H3,23,25,27)(H3,24,26,28);2*1H3,(H,3,4)

InChI Key

JWGMEKUYSMDIKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NCCCCCCN=C(N)NC2=CC=C(C=C2)Cl)N)Cl

Origin of Product

United States

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